molecular formula C11H6N2O3 B1429763 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid CAS No. 495409-74-0

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid

Cat. No.: B1429763
CAS No.: 495409-74-0
M. Wt: 214.18 g/mol
InChI Key: GWGAVUZLKUMIHT-UHFFFAOYSA-N
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Description

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a cyano group at the 8th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position

Mechanism of Action

Target of Action

Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, to which our compound is related, exhibit a wide range of biological activities . They are known to form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This suggests that the compound may interact with metal ions in biological systems, potentially influencing various biochemical processes.

Mode of Action

The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines makes them good monoprotic bidentate chelating agents . This suggests that our compound may interact with its targets, particularly metal ions, through chelation, leading to changes in the biochemical environment.

Biochemical Pathways

8-hydroxyquinoline-2-carboxylic acid (8-hqa), a related compound, is known to derive from tryptophan metabolism in certain insects . The compound is generated from tryptophan via kynurenine and 3-hydroxykynurenine . This suggests that our compound may also be involved in or affect similar biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by functional group modifications to introduce the cyano, hydroxyl, and carboxylic acid groups. For example, the condensation of aniline derivatives with cyanoacetic acid under acidic conditions can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 8-Cyano-4-oxo-quinoline-2-carboxylic acid.

    Reduction: 8-Amino-4-hydroxy-quinoline-2-carboxylic acid.

    Substitution: 8-Cyano-4-alkoxy-quinoline-2-carboxylic acid or 8-Cyano-4-acetoxy-quinoline-2-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Lacks the cyano and carboxylic acid groups but shares the hydroxyl group at the 8th position.

    4-Hydroxyquinoline-2-carboxylic acid: Similar structure but without the cyano group.

    8-Cyanoquinoline: Contains the cyano group but lacks the hydroxyl and carboxylic acid groups.

Uniqueness

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid is unique due to the presence of all three functional groups (cyano, hydroxyl, and carboxylic acid) in its structure.

Properties

IUPAC Name

8-cyano-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c12-5-6-2-1-3-7-9(14)4-8(11(15)16)13-10(6)7/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGAVUZLKUMIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C=C(N2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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